molecular formula C20H19N3O4 B3128676 Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-15-7

Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B3128676
CAS No.: 338966-15-7
M. Wt: 365.4 g/mol
InChI Key: UQQLQVGVVMIWLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with methoxyphenoxy and methylphenyl groups, as well as an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: The triazine ring is then functionalized with methoxyphenoxy and methylphenyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazine ring, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-4-26-20(24)17-19(27-16-11-9-15(25-3)10-12-16)21-18(23-22-17)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQLQVGVVMIWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Reactant of Route 6
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Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

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